
1-(Cbz-amino)cyclohexanecarboxylic acid
概要
説明
1-(Cbz-amino)cyclohexanecarboxylic acid is a compound with the molecular formula C15H19NO4 . It has a molecular weight of 277.32 g/mol . The IUPAC name for this compound is 1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c17-13(18)15(9-5-2-6-10-15)16-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18) . The canonical SMILES structure is C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.31 g/mol . It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .
科学的研究の応用
Peptide Chemistry and Helical Structures
One study explored the stereoselective synthesis of diastereomeric six-membered ring α,α-disubstituted α-amino acids, focusing on their incorporation into peptides and the resulting conformational preferences. This research highlighted the role of such cyclic amino acids in influencing the preferred conformations of peptide backbones, demonstrating their potential in designing peptides with specific structural attributes (Hirata et al., 2015).
Constrained Scaffolds in Drug Design
Another application involved the synthesis of novel cyclic amino acids for the preparation of constrained oligopeptides. These compounds were used to develop peptidomimetic scaffolds, offering valuable tools for drug discovery and development by mimicking the structural features of peptides essential for biological activity (Alongi et al., 2005).
Biodegradable Polymers for Biomedical Applications
Research has also been conducted on the synthesis of lysine-derived polyesters bearing pendant carbobenzyloxy-protected amino groups. These polyesters, synthesized via ring-opening polymerization, showed potential for biomedical applications, demonstrating the role of cyclic amino acids in creating novel materials with functional properties (Chen et al., 2014).
Enantioselective Synthesis
The enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides, was synthesized from trans-cyclohexane-1,2-dicarboxylic acid. This work underscores the importance of such cyclic amino acids in the enantioselective synthesis of biologically relevant compounds (Berkessel et al., 2002).
Amino Acid Derivative Synthesis
A study reported a reliable route for the synthesis of mono-protected N1-Cbz piperazic acid, a valuable building block in natural product synthesis. This underscores the utility of cyclic amino acid derivatives in complex organic syntheses, providing efficient pathways to key intermediates (Papadaki et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-13(18)15(9-5-2-6-10-15)16-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRXLKFQBCCVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463495 | |
| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17191-43-4 | |
| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details

















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

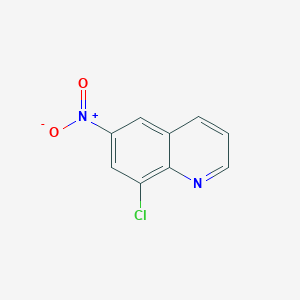
![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)
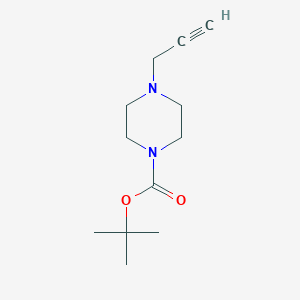

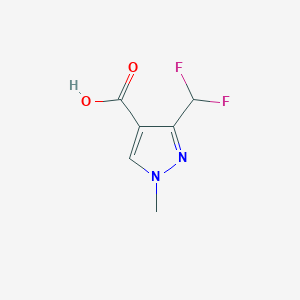

![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)
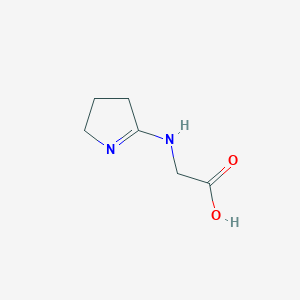

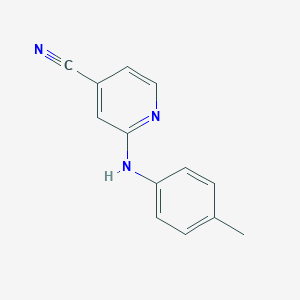
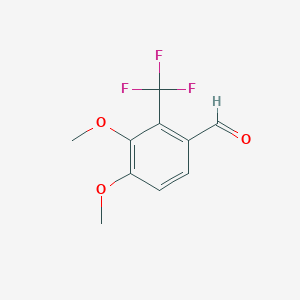

![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)